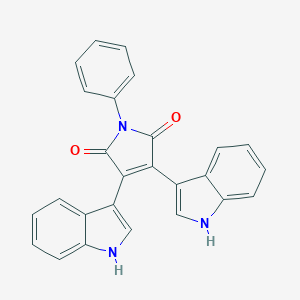
2,3-bis(1H-indol-3-yl)N-phenylmaleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis(1H-indol-3-yl)N-phenylmaleimide (BMI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMI belongs to the family of indole-based compounds and has been shown to exhibit a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide is complex and not fully understood. However, it is known that 2,3-bis(1H-indol-3-yl)N-phenylmaleimide binds to a variety of proteins, including kinases, ion channels, and receptors. This binding can result in a variety of downstream effects, including changes in gene expression, protein phosphorylation, and ion channel activity.
Biochemical And Physiological Effects
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its effects on cancer cells, ion channels, and immune cells, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has also been shown to modulate the activity of enzymes such as phosphodiesterases and protein kinases. These effects may have implications for the treatment of a variety of diseases, including cardiovascular disease and diabetes.
Advantages And Limitations For Lab Experiments
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has several advantages as a research tool, including its ability to selectively modulate the activity of specific proteins and its relatively low toxicity. However, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide also has several limitations, including its relatively low solubility in water and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 2,3-bis(1H-indol-3-yl)N-phenylmaleimide. One area of interest is the development of more selective 2,3-bis(1H-indol-3-yl)N-phenylmaleimide analogs that can target specific proteins with greater precision. Another area of interest is the use of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide as a tool for studying the role of specific proteins in disease states. Finally, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide may have potential applications in drug development, particularly in the development of targeted therapies for cancer and other diseases.
Scientific Research Applications
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurobiology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
properties
CAS RN |
137130-05-3 |
|---|---|
Product Name |
2,3-bis(1H-indol-3-yl)N-phenylmaleimide |
Molecular Formula |
C26H17N3O2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |
InChI Key |
SDDXXRODNCCPAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
synonyms |
3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

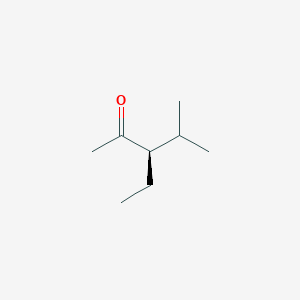
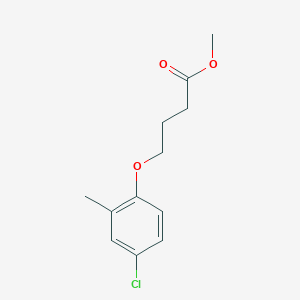
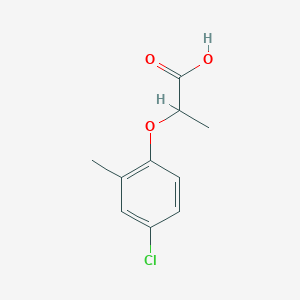
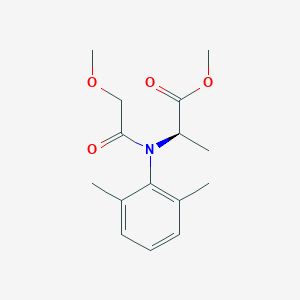
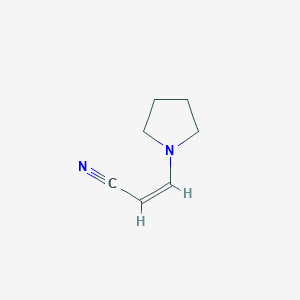
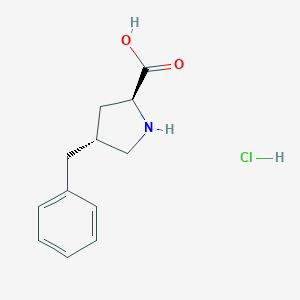
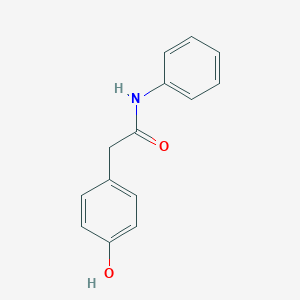
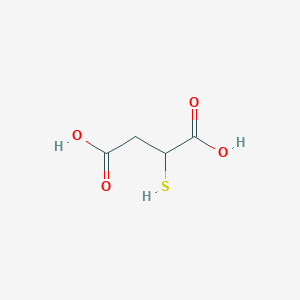
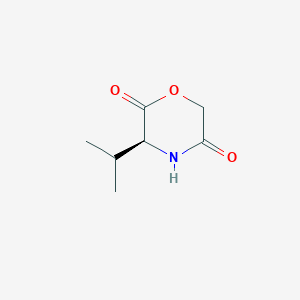
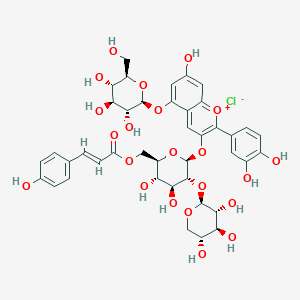
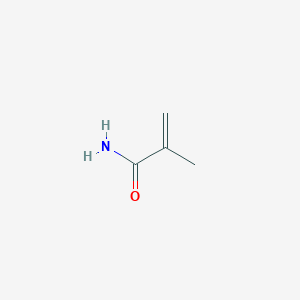
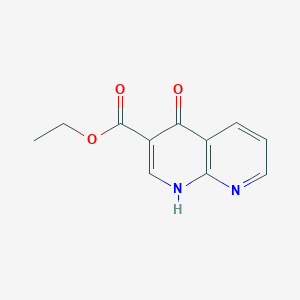
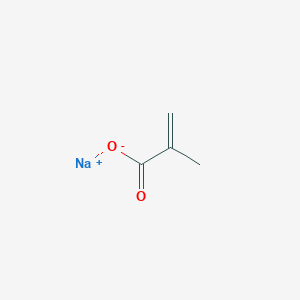
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)